2,4,5,6,7-pentahydroxy-3-oxo-N'-phenylheptanehydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6,7-pentahydroxy-3-oxo-N’-phenylheptanehydrazide typically involves multi-step organic reactions. One common method includes the condensation of a heptane derivative with phenylhydrazine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
2,4,5,6,7-pentahydroxy-3-oxo-N’-phenylheptanehydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the ketone group can produce secondary alcohols .
Scientific Research Applications
2,4,5,6,7-pentahydroxy-3-oxo-N’-phenylheptanehydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 2,4,5,6,7-pentahydroxy-3-oxo-N’-phenylheptanehydrazide exerts its effects involves interactions with specific molecular targets. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The phenyl group may also participate in π-π interactions with aromatic amino acids in proteins, further modulating biological activity .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-pentahydroxy-1-hexanone: Similar in structure but lacks the phenylhydrazide moiety.
2,4,5,6,7-pentahydroxy-3-oxoheptanoic acid: Similar backbone but with a carboxylic acid group instead of a hydrazide.
2,4,5,6,7-pentahydroxy-3-oxo-N’-methylheptanehydrazide: Similar structure but with a methyl group instead of a phenyl group
Uniqueness
2,4,5,6,7-pentahydroxy-3-oxo-N’-phenylheptanehydrazide is unique due to its combination of hydroxyl groups, a ketone group, and a phenyl-substituted hydrazide moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Properties
CAS No. |
7144-55-0 |
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Molecular Formula |
C13H18N2O7 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
2,4,5,6,7-pentahydroxy-3-oxo-N'-phenylheptanehydrazide |
InChI |
InChI=1S/C13H18N2O7/c16-6-8(17)9(18)10(19)11(20)12(21)13(22)15-14-7-4-2-1-3-5-7/h1-5,8-10,12,14,16-19,21H,6H2,(H,15,22) |
InChI Key |
NNEITPLYIQNYFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C(C(=O)C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
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